![molecular formula C29H28N2O5S B13379185 2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B13379185.png)
2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
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Overview
Description
2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, phenyl groups, and a methoxyphenoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone intermediate is then reacted with 2-ethylphenylamine to form the imino derivative. The final step involves the coupling of this intermediate with 2-methoxyphenoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Substitution: The phenyl and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(Z)-[3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
- 2-[4-[(Z)-[3-(2-methylphenyl)-2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Uniqueness
The uniqueness of 2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid lies in its specific structural features, such as the presence of two ethylphenyl groups and the methoxyphenoxy acetic acid moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C29H28N2O5S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C29H28N2O5S/c1-4-20-10-6-8-12-22(20)30-29-31(23-13-9-7-11-21(23)5-2)28(34)26(37-29)17-19-14-15-24(25(16-19)35-3)36-18-27(32)33/h6-17H,4-5,18H2,1-3H3,(H,32,33)/b26-17-,30-29? |
InChI Key |
DZYMAABFFBOFLC-SBZDMIGCSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)C4=CC=CC=C4CC |
Canonical SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C4=CC=CC=C4CC |
Origin of Product |
United States |
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